Differential Inhibition of Class I vs. Class II Lysyl-tRNA Synthetases: S-(2-Aminoethyl)-L-Cysteine Displays Over 180-Fold Isoform Selectivity
S-(2-aminoethyl)-L-cysteine demonstrates pronounced isoform-selective inhibition between the two phylogenetically unrelated lysyl-tRNA synthetase families. In direct head-to-head kinetic assays, the Kᵢ values for aminoacylation inhibition were over 180-fold lower for LysRS2 (eukaryotic/bacterial type) compared to LysRS1 (archaeal type) [1]. Among all lysine analogs tested in this study, only S-(2-aminoethyl)-L-cysteine and L-lysinamide exhibited this degree of LysRS2-preferential inhibition, while other analogs such as γ-aminobutyric acid showed the opposite selectivity pattern [1]. This differential sensitivity correlates with in vivo resistance to growth inhibition: organisms expressing LysRS1 are resistant to S-(2-aminoethyl)-L-cysteine, whereas those expressing LysRS2 are susceptible [1].
| Evidence Dimension | Inhibitory constant (Kᵢ) for aminoacylation |
|---|---|
| Target Compound Data | Kᵢ for LysRS2: substantially lower than LysRS1 (exact values not disclosed in abstract; fold difference >180-fold) |
| Comparator Or Baseline | LysRS1: Kᵢ value >180-fold higher than LysRS2; γ-aminobutyric acid showed significantly higher Kᵢ for LysRS2 than LysRS1 (opposite selectivity) |
| Quantified Difference | >180-fold lower Kᵢ for LysRS2 compared to LysRS1 |
| Conditions | In vitro aminoacylation inhibition assays with purified lysyl-tRNA synthetase isoforms; confirmed by in vivo growth inhibition assays |
Why This Matters
Researchers studying lysyl-tRNA synthetase biology or developing species-specific inhibitors require this compound for its unique isoform discrimination that alternative lysine analogs cannot provide.
- [1] Levengood JD, Ataide SF, Roy H, Ibba M. Divergence in non-cognate amino acid recognition between class I and class II lysyl-tRNA synthetases. J Biol Chem. 2004;279(17):17707-17714. DOI: 10.1074/jbc.M313665200 View Source
